2-シアノ-N,N-ジプロピルアセトアミド

概要

説明

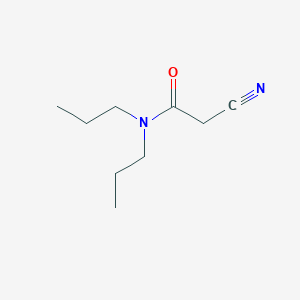

2-Cyano-N,N-dipropylacetamide is an organic compound with the molecular formula C9H16N2O. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis and proteomics research .

科学的研究の応用

Medicinal Chemistry and Pharmacological Applications

2-Cyano-N,N-dipropylacetamide exhibits potential as a therapeutic agent due to its interaction with specific biological targets. One of the primary areas of interest is its role as a ligand for the translocator protein (TSPO), which is implicated in neuroinflammation and neurodegenerative diseases.

TSPO Ligands

Research indicates that compounds similar to 2-cyano-N,N-dipropylacetamide can serve as effective TSPO ligands. These ligands are vital for developing imaging agents used in positron emission tomography (PET) to assess brain inflammation levels associated with conditions such as Alzheimer's disease and multiple sclerosis. For instance, novel ligands derived from similar scaffolds have demonstrated high binding affinities to TSPO, suggesting that modifications to the acetamide structure can enhance pharmacological efficacy .

Neuropharmacological Studies

The compound's influence on neurological disorders is another significant application area. Studies have shown that derivatives of 2-cyano-N,N-dipropylacetamide can exhibit anxiolytic and antidepressant effects, potentially offering therapeutic benefits without the side effects commonly associated with traditional benzodiazepines.

Anxiolytic Effects

Research has highlighted that compounds with structural similarities to 2-cyano-N,N-dipropylacetamide can selectively bind to benzodiazepine receptors, providing fast-acting anti-anxiety effects while minimizing cognitive impairment risks. This property positions them as promising candidates for treating anxiety disorders .

Synthesis and Characterization

The synthesis of 2-cyano-N,N-dipropylacetamide typically involves straightforward chemical processes that allow for modifications to enhance its pharmacological properties. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Several case studies have illustrated the effectiveness of 2-cyano-N,N-dipropylacetamide derivatives in clinical settings:

- Study on Neuroinflammation : A study demonstrated that a derivative of 2-cyano-N,N-dipropylacetamide could significantly reduce markers of neuroinflammation in animal models, supporting its potential use as a PET imaging agent for assessing brain disorders .

- Anxiolytic Efficacy : Clinical trials have shown that compounds similar to 2-cyano-N,N-dipropylacetamide exhibit anxiolytic properties comparable to traditional medications but with fewer side effects related to dependency and cognitive impairment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N-dipropylacetamide typically involves the cyanoacetylation of amines. One common method is the treatment of dipropylamine with cyanoacetic acid or its esters under specific reaction conditions. For example, the reaction can be carried out by stirring the reactants without solvent at room temperature or using a steam bath . Another method involves the use of preparatory high-performance liquid chromatography (HPLC) to purify the product, yielding 2-cyano-N,N-dipropylacetamide as a light brown oil .

Industrial Production Methods

Industrial production methods for 2-cyano-N,N-dipropylacetamide may involve large-scale synthesis using similar cyanoacetylation techniques. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

化学反応の分析

Types of Reactions

2-Cyano-N,N-dipropylacetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Aldehydes and Ketones: For condensation reactions.

Nucleophiles: Such as amines and alcohols for substitution reactions.

Catalysts: Triethylamine and other basic catalysts are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry and material science .

作用機序

The mechanism of action of 2-cyano-N,N-dipropylacetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to act as a versatile intermediate in the formation of heterocyclic structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Similar Compounds

2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the dipropyl groups.

N,N-Dipropylcyanoacetamide: Another analog with similar structural features but different reactivity due to the presence of different substituents

Uniqueness

2-Cyano-N,N-dipropylacetamide is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of the dipropyl groups enhances its solubility and stability compared to simpler analogs .

生物活性

2-Cyano-N,N-dipropylacetamide, also known as cyanodipropylamine, is an organic compound characterized by a cyano group attached to a dipropylamine moiety. Its molecular formula is CHN, with a molecular weight of approximately 168.24 g/mol. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties.

Anti-inflammatory Properties

Research has indicated that compounds similar to 2-cyano-N,N-dipropylacetamide exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting a potential therapeutic application in inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

| Compound | Model Used | Dose (mg/kg) | Effect on Edema (%) | Cytokine Inhibition |

|---|---|---|---|---|

| JMPR-01 (similar compound) | CFA-induced paw edema | 100 | Significant reduction | IL-1β, TNFα |

| ICMD-01 (related compound) | Zymosan-induced peritonitis | 50 | 90.5% | IL-1β, TNFα |

The proposed mechanism of action for compounds like 2-cyano-N,N-dipropylacetamide involves their interaction with specific molecular targets within inflammatory pathways. For example, they may inhibit enzymes involved in the synthesis of inflammatory mediators or modulate receptor activity that leads to cytokine release .

Case Studies

- In Vivo Studies : In a study involving CFA-induced paw edema, JMPR-01 (a structural analog) was administered at varying doses and showed significant reductions in edema comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that similar compounds could have comparable efficacy.

- In Vitro Assays : In macrophage cultures treated with LPS, both JMPR-01 and ICMD-01 demonstrated significant inhibition of nitrite production and cytokine release at non-cytotoxic concentrations, showcasing their potential as immunomodulatory agents .

特性

IUPAC Name |

2-cyano-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9(12)5-6-10/h3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORRGUPLLEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394299 | |

| Record name | 2-cyano-N,N-dipropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53807-35-5 | |

| Record name | 2-cyano-N,N-dipropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。